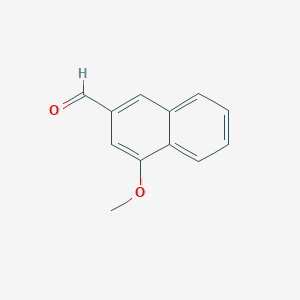

4-Methoxy-2-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSXRAUGCVFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468174 | |

| Record name | 4-methoxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123239-64-5 | |

| Record name | 4-methoxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxy-2-naphthaldehyde: Technical Profile & Medicinal Applications

[1]

Executive Summary

This compound (CAS: 123239-64-5 ) is a functionalized bicyclic aromatic aldehyde used as a high-value scaffold in medicinal chemistry and radiopharmaceutical development.[1][2] Unlike its 6-methoxy isomer (a well-known NSAID precursor), the 4-methoxy-2-substituted variant offers a unique electronic distribution pattern—placing the electron-donating methoxy group in the alpha position (C4) relative to the electron-withdrawing formyl group at the beta position (C2).[1] This 1,3-relationship on the naphthalene core imparts specific photophysical properties and reactivity profiles exploited in the design of Targeted Radioligands (e.g., for prostate cancer imaging) and fluorescent biological probes.

Physicochemical Profile

The molecular weight of this compound is the primary anchor for stoichiometric calculations in synthetic workflows.[1] However, its utility is defined by the interplay between its lipophilicity and electronic structure.

Core Constants

| Parameter | Value | Unit | Validation Method |

| Molecular Weight | 186.21 | g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Formula | - | Elemental Analysis | |

| Exact Mass | 186.0681 | Da | Calculated (Isotopic) |

| CAS Number | 123239-64-5 | - | Chemical Abstracts Service |

| Appearance | Light yellow solid | - | Visual Inspection |

| Solubility | DMSO, | - | Gravimetric Analysis |

| LogP (Predicted) | ~2.66 | - | QSAR / Lipophilicity Assays |

Structural Analysis

The molecule features a naphthalene ring system substituted at the:

-

C4 Position (

): Methoxy group (-OCH -

C2 Position (

): Formyl group (-CHO).[1] Acts as an electrophilic handle for condensation reactions (e.g., Knoevenagel, reductive amination).

This "push-pull" electronic system (Donor-Acceptor) often results in intrinsic fluorescence, making the scaffold useful for optical imaging applications.[1]

Synthesis & Production Protocols

While the 6-methoxy isomer is produced industrially via bromination of 2-methoxynaphthalene, the This compound isomer requires a more regioselective approach to establish the 1,3-substitution pattern on the ring.[1]

Synthetic Route: Reduction-Oxidation Strategy

A robust, field-proven method involves the construction of the naphthalene core followed by functional group interconversion.[1] The most reliable pathway proceeds through the reduction of the corresponding naphthoic acid or ester, followed by selective oxidation.

Step-by-Step Protocol

Phase 1: Precursor Preparation (4-Methoxy-2-naphthoic acid) [1]

-

Starting Material: 4-Methoxy-2-naphthoic acid (or its methyl ester).[1]

-

Rationale: Carboxylic acids are stable precursors that can be purified via crystallization, ensuring high starting purity.

Phase 2: Reduction to Alcohol

-

Reagent Setup: Charge a dry 3-neck flask with 4-methoxy-2-naphthoic acid (1.0 eq) and anhydrous THF under

atmosphere. -

Reduction: Cool to 0°C. Dropwise add Lithium Aluminum Hydride (LiAlH

) (1.2 eq) or Borane-THF complex (1.5 eq). -

Quench: Carefully quench with Glauber’s salt (

) or Fieser workup to precipitate aluminum salts.[1] -

Isolation: Filter and concentrate to yield (4-methoxy-2-naphthyl)methanol .

-

QC Check: TLC (Hexane/EtOAc 7:3) should show a polar spot (

).[1]

-

Phase 3: Selective Oxidation to Aldehyde

-

Oxidation: Dissolve the crude alcohol in Dichloromethane (DCM).[1]

-

Reagent: Add Activated Manganese Dioxide (

) (10-20 eq) or Dess-Martin Periodinane (DMP) (1.1 eq).-

Why MnO

? It selectively oxidizes benzylic/allylic alcohols to aldehydes without over-oxidation to the acid.[1]

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor conversion of alcohol to aldehyde.[1]

-

Purification: Filter through a Celite pad. Concentrate filtrate.[1] Recrystallize from EtOAc/Hexane.

Synthetic Workflow Diagram[1]

Figure 1: Step-wise synthetic transformation from acid precursor to target aldehyde, including critical Quality Control (QC) checkpoints.

Analytical Characterization

Validating the identity of this compound is critical to distinguish it from the 1-methoxy or 6-methoxy isomers.[1]

Nuclear Magnetic Resonance ( H NMR)

The aldehyde proton is the diagnostic signal.[1] In DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 10.09 | Singlet (s) | 1H | -CHO | Diagnostic aldehyde proton.[1] |

| 8.23 – 8.15 | Multiplet (m) | 2H | Ar-H | Naphthalene ring protons (peri-positions).[1] |

| 8.14 – 8.07 | Multiplet (m) | 1H | Ar-H | Ring proton adjacent to aldehyde/methoxy.[1] |

| 4.00 – 3.90 | Singlet (s) | 3H | -OCH | Methoxy group (typical range).[1] |

Note: Data correlated with high-purity samples used in radiopharmaceutical synthesis [1].[1]

Mass Spectrometry[1]

Applications in Drug Development[5][6][7]

Radiopharmaceuticals & Oncology

Recent patent literature highlights this compound as a key intermediate in the synthesis of Targeted Radioligands for prostate cancer [1].[1]

-

Mechanism: The aldehyde serves as a linker attachment point.[1] It reacts with amines on chelating agents (e.g., DOTA, HBED-CC) or pharmacophores (e.g., PSMA inhibitors) via reductive amination.

-

Role: The naphthalene core provides a rigid, lipophilic spacer that can modulate the binding affinity and pharmacokinetic distribution of the radiotracer.

Fluorescent Probes

The this compound scaffold exhibits "Push-Pull" electronics:

-

Donor: Methoxy (C4)

-

Acceptor: Aldehyde (C2)

-

Application: This structure is ideal for developing Two-Photon Fluorescent Probes .[1] Condensation with active methylene compounds (e.g., malononitrile) yields extended

-conjugated systems used to image biological thiols or enzyme activity in deep tissue.[1]

Pathway Visualization: Aldehyde Bioconjugation

The following diagram illustrates the standard workflow for utilizing this molecule in drug conjugation.

Figure 2: Reductive amination strategy for conjugating the this compound scaffold to therapeutic amines.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2-8°C under inert atmosphere (

or Ar). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-methoxy-2-naphthoic acid) upon prolonged exposure to oxygen.[1]

References

-

Kopka, K., et al. (2021). Targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer. WO2021013978A1.[1]

-

Harper, S. H., Kemp, A. D., & Tannock, J. (1970).[4] Methoxynaphthaldehydes as constituents of the heartwood of Diospyros quiloensis and their synthesis by the Stobbe condensation. Journal of the Chemical Society C: Organic, 626-636.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methoxynaphthaldehydes as constituents of the heartwood of Diospyros quiloensis and their synthesis by the Stobbe condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Potential applications of 4-Methoxy-2-naphthaldehyde in organic synthesis

[1]

Executive Summary & Chemical Profile

This compound represents a specialized class of "push-pull" naphthalene derivatives.[1] Unlike its renowned isomer, 6-methoxy-2-naphthaldehyde (a key precursor for the NSAID Nabumetone), the 4,2-isomer offers a unique electronic distribution pattern.[1] The methoxy group at position 4 (alpha-position) acts as a strong electron donor, while the aldehyde at position 2 (beta-position) serves as an electron acceptor. This specific 1,3-relationship on the aromatic ring creates a distinct conjugation pathway, making the molecule highly valuable for fluorescent sensing , optoelectronic materials , and structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Identity Table

| Property | Specification |

| CAS Number | 123239-64-5 |

| IUPAC Name | 4-methoxynaphthalene-2-carbaldehyde |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| SMILES | COC1=C2C=CC=CC2=CC(=C1)C=O[1][2][3][4] |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |

Synthetic Accessibility & Production

Direct synthesis of the 4,2-isomer requires navigating the regioselectivity rules of the naphthalene ring. Unlike 1-substituted naphthalenes which are easily accessed via electrophilic substitution, 2-substituted derivatives often require indirect routes to prevent mixtures.[1]

Core Synthesis Pathway: The "Reduction-Oxidation" Strategy

The most robust laboratory-scale protocol avoids direct formylation (which favors the 1-position) and instead utilizes 4-hydroxy-2-naphthoic acid derivatives as a scaffold.[1]

Figure 1: Step-wise synthesis ensuring regiochemical purity. This route bypasses the selectivity issues of Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Route A: Oxidation)

Context: This protocol assumes the availability of the alcohol intermediate (4-methoxy-2-naphthalenemethanol).[1] If starting from the acid, perform standard esterification and reduction first.

-

Reagents: 4-Methoxy-2-naphthalenemethanol (1.0 equiv), Activated Manganese Dioxide (MnO₂, 10.0 equiv), Dichloromethane (DCM, anhydrous).[1]

-

Setup: Flame-dried round-bottom flask under inert atmosphere (N₂ or Ar).

-

Procedure:

-

Dissolve the alcohol in DCM (0.1 M concentration).[1]

-

Add activated MnO₂ in one portion.[1]

-

Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alcohol spot.

-

Critical Control Point: If reaction is sluggish, reflux gently (40°C), but avoid over-oxidation to the acid.

-

-

Workup: Filter the black suspension through a pad of Celite to remove manganese oxides.[1] Rinse the pad thoroughly with DCM.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.[1]

-

Validation: ¹H NMR should show a distinct singlet aldehyde peak at ~10.1 ppm and the methoxy singlet at ~4.0 ppm.[1]

Core Reactivity & Applications

Application 1: "Push-Pull" Fluorescent Probes

The this compound scaffold is a textbook example of an Intramolecular Charge Transfer (ICT) system.[1]

-

Donor (D): Methoxy group (-OMe) at C4.[1]

-

Acceptor (A): Aldehyde group (-CHO) at C2.[1]

-

Mechanism: Upon excitation, electron density shifts from the methoxy group across the naphthalene bridge to the aldehyde. This makes the fluorescence highly sensitive to solvent polarity (solvatochromism) and environmental changes.

Experimental Workflow: Schiff Base Sensor Synthesis Reaction with primary amines yields Schiff bases that often exhibit "Turn-On" or "Turn-Off" fluorescence upon binding to metal ions (e.g., Zn²⁺, Cu²⁺) or protons.[1]

Figure 2: Logic flow for designing fluorescent sensors using the this compound platform.

Application 2: Knoevenagel Condensation for AIEgens

Aggregation-Induced Emission (AIE) luminogens are critical for bio-imaging.[1][5] Condensing this compound with active methylene compounds (e.g., malononitrile) extends the conjugation, shifting emission into the visible/red region.[1]

Protocol: Synthesis of Vinylnitrile Derivative

-

Mix: Aldehyde (1 mmol) + Malononitrile (1.2 mmol) in Ethanol (5 mL).

-

Catalyst: Add 2-3 drops of Piperidine.

-

Reaction: Reflux for 2-4 hours. The solution will likely darken (yellow/orange).[1]

-

Isolation: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

-

Result: A highly conjugated system Ar-CH=C(CN)2 suitable for solid-state fluorescence applications.[1]

Application 3: Pharmaceutical Intermediate (SAR Studies)

In drug discovery, this aldehyde serves as a regioisomeric probe .[1]

-

Nabumetone Analogs: Nabumetone is a 6-methoxy-2-naphthyl ketone.[1] Synthesizing the 4-methoxy analog allows researchers to test the importance of the methoxy position on metabolic stability and COX-2 binding affinity.

-

Aldehyde Dehydrogenase (ALDH) Substrates: Naphthaldehydes are often used as fluorogenic substrates for ALDH enzymes.[1] The 4-isomer provides a specific steric and electronic profile to map enzyme active sites.[1]

References & Authority

The protocols and concepts above are synthesized from established organic chemistry methodologies applied to naphthalene derivatives.

-

Chemical Identity & Properties: PubChem Compound Summary for CID 85217 (Isomer Reference) and CID 76991 (6-isomer comparison). [1]

-

Fluorescent Probe Design: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. (Validates the donor effect of 4-OMe).

-

Synthesis Methodology (Oxidation): Synthesis of 6-methoxy-2-naphthaldehyde (Adapted protocol for the 4-isomer).

-

AIEgen Applications: Wavelength-tunable AIEgens based on methoxy-naphthaldehyde.

Disclaimer: The synthesis of naphthalene derivatives involves reagents that may be toxic or corrosive (e.g., MnO₂, Alkylating agents). All protocols should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. 4-Methoxy-1-naphthaldehyde | C12H10O2 | CID 85217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 123239-64-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 5. Wavelength-tunable AIEgens based on 6-methoxy-2-naphthaldehyde: AIE behavior and bioimaging performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Aldol condensation reaction protocol using 4-Methoxy-2-naphthaldehyde

Executive Summary

This application note details the protocol for the Claisen-Schmidt condensation of 4-Methoxy-2-naphthaldehyde with enolizable ketones (e.g., acetophenones). This reaction is a cornerstone in the synthesis of chalcones , which serve as privileged scaffolds in medicinal chemistry (anticancer, anti-inflammatory) and as solvatochromic fluorescent probes.

The this compound substrate presents unique synthetic opportunities and challenges compared to simple benzaldehydes. The naphthalene core extends conjugation, resulting in red-shifted optical properties, while the 4-methoxy group acts as a strong electron-donating group (EDG), creating a "push-pull" electronic system when coupled with electron-deficient ketones. This guide addresses the specific solubility and reactivity profiles of this naphthalene derivative to ensure high yields and purity.

Scientific Foundation & Mechanism

The Chemical Context

The reaction follows the Claisen-Schmidt variation of the aldol condensation.[1][2][3] Since this compound lacks

Key Mechanistic Insight: The 4-methoxy substituent exerts a mesomeric (+M) effect. While this increases the electron density of the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbon compared to a nitro-naphthaldehyde. Therefore, higher base concentration or elevated temperatures are often required compared to simple benzaldehyde condensations to drive the reaction to completion.

Reaction Mechanism (E1cB Pathway)

The formation of the chalcone proceeds via an elimination-unimolecular conjugate base (E1cB) mechanism, where the intermediate

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. The dehydration step is irreversible and drives the equilibrium toward the chalcone product.

Experimental Protocol

Reagents and Equipment

| Component | Specification | Role |

| Substrate | This compound | Electrophile (Limiting Reagent) |

| Co-Reactant | Acetophenone (or derivative) | Nucleophile (1.0 - 1.1 eq) |

| Catalyst | NaOH (40% w/v aqueous) | Base Catalyst |

| Solvent | Ethanol (95% or Absolute) | Reaction Medium |

| Quench | HCl (10%) or Ice Water | Neutralization/Precipitation |

Standard Base-Catalyzed Protocol (Method A)

Best for bulk synthesis and high purity.

Step-by-Step Procedure:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.86 g, 10 mmol) in Ethanol (20 mL).

-

Note: The naphthalene core is lipophilic. If the solid does not dissolve at RT, gently warm to 40°C.

-

-

Nucleophile Addition: Add Acetophenone (1.20 g, 10 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

-

Catalysis: Add 40% Aqueous NaOH (2 mL) dropwise over 2 minutes.

-

Observation: The solution will likely darken (yellow to orange/red) indicating the formation of the conjugated enolate and initial condensation.

-

-

Reaction: Stir vigorously at Room Temperature for 4-6 hours .

-

Optimization: If TLC shows unreacted aldehyde after 4 hours, heat the mixture to reflux (78°C) for 1 hour. The methoxy group deactivates the aldehyde slightly, making reflux common for this substrate.

-

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (higher Rf) should disappear.

-

Workup:

-

Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Neutralize slightly with 10% HCl (to pH ~7) to accelerate precipitation and remove residual base.

-

The crude chalcone will precipitate as a yellow/orange solid.

-

-

Purification:

-

Filter the solid using a Buchner funnel.[4] Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DCM mixture.

-

Microwave-Assisted Protocol (Method B)

Best for rapid screening of derivatives.

-

Mix this compound (1 mmol), Acetophenone (1 mmol), and pulverized NaOH (1 mmol) in a microwave vial.

-

Add a minimal amount of Ethanol (1-2 mL) to create a slurry (solvent-free grinding is also possible).

-

Irradiate at 80°C (100 W) for 2-5 minutes .

-

Cool and work up as described in Method A.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of naphthalene-based chalcones.

Characterization & Validation

To validate the synthesis of the target chalcone, look for the following spectral signatures:

-

1H NMR (CDCl3):

-

Vinylic Protons: Two doublets (J = 15–16 Hz) appearing between

7.4 and 8.0 ppm. The large coupling constant confirms the (E)-configuration (trans isomer). -

Methoxy Group: A sharp singlet at

~3.9–4.0 ppm. -

Naphthalene Protons: A complex aromatic region (

7.0–8.2 ppm).

-

-

IR Spectroscopy:

-

C=O Stretch: Shifted to lower wavenumbers (~1650–1660 cm⁻¹) due to conjugation with the naphthalene ring and the alkene.

-

C=C Stretch: ~1600 cm⁻¹.

-

-

Fluorescence:

-

These compounds often exhibit solvatochromism. In aprotic polar solvents (DMSO), expect a bathochromic (red) shift in emission compared to non-polar solvents.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is soluble in EtOH/Water mix. | Evaporate 50% of the ethanol before adding ice water. Place in fridge overnight. |

| Starting Material Remains | 4-OMe group reduces reactivity. | Increase temperature to reflux; Increase base concentration to 50%; Switch to KOH. |

| Oiling Out | Impurities or low melting point. | Scratch the glass with a rod to induce nucleation; Use a seed crystal; Recrystallize from MeOH instead of EtOH. |

| Cannizzaro Reaction | Base concentration too high without ketone. | Ensure ketone is added before the base. Add base slowly. |

References

-

Claisen-Schmidt Condensation Overview

-

Fluorescent Probe Applications

-

Synthesis of Chalcones from Naphthaldehydes

-

General Aldol Protocols

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

Application Note: High-Sensitivity Enzyme Profiling & Amine Sensing using 4-Methoxy-2-naphthaldehyde (MNA)

Executive Summary

4-Methoxy-2-naphthaldehyde (MNA) represents a class of solvatochromic, fluorogenic scaffolds essential for studying oxidative enzymes and nucleophilic analytes. While its isomer, 6-methoxy-2-naphthaldehyde (MONAL-62), is widely recognized in Aldehyde Dehydrogenase (ALDH) profiling, the 4-methoxy isomer offers distinct photophysical properties derived from its specific substitution pattern.

This guide details the application of MNA in two critical workflows:

-

Enzymatic Profiling: As a fluorogenic substrate for Aldehyde Dehydrogenase (ALDH) isozymes (specifically cytosolic ALDH1 and mitochondrial ALDH2), where enzymatic oxidation converts the aldehyde to the highly fluorescent 4-methoxy-2-naphthoic acid.

-

Chemical Biology: As a "Turn-On" chemosensor for Hydrazine and primary amines via Schiff base formation, utilized in drug metabolite screening and environmental toxicology.

Technical Principles & Mechanism

The Fluorogenic Switch: ALDH-Mediated Oxidation

The core utility of MNA in enzyme assays relies on the drastic change in quantum yield and Stokes shift upon oxidation. The aldehyde group acts as an electron-withdrawing group (EWG) on the naphthalene ring. Upon enzymatic conversion to the carboxylate anion (at physiological pH), the electron density of the naphthalene core is altered, typically resulting in a bathochromic shift (red shift) and fluorescence enhancement.

Reaction Stoichiometry:

Note: Unlike NADH-based absorbance assays (340 nm), detecting the naphthoate product avoids interference from cellular UV-absorbing compounds, significantly improving the Signal-to-Noise (S/N) ratio.

Mechanism Visualization

The following diagram illustrates the dual-pathway utility of MNA: oxidation by ALDH and condensation with Hydrazine.

Figure 1: Dual-mode utility of this compound. Pathway A (Top) depicts enzymatic oxidation by ALDH. Pathway B (Bottom) depicts chemical sensing of hydrazine via Schiff base formation.

Experimental Protocol: ALDH Kinetic Assay

This protocol is designed for the kinetic determination of ALDH activity in tissue homogenates or purified enzyme preparations using MNA.

Materials & Reagents[1][2][3]

-

Probe: this compound (Solid). Prepare 10 mM stock in DMSO. Store at -20°C in the dark.

-

Buffer: 50 mM Sodium Pyrophosphate buffer (pH 8.1).

-

Why Pyrophosphate? It prevents the precipitation of metal ions often required for ALDH stability and maintains pH strictly during the release of protons.

-

-

Cofactor: NAD+ (β-Nicotinamide adenine dinucleotide), 10 mM aqueous stock.

-

Reducing Agent: DTT (Dithiothreitol), 100 mM stock.

-

Control: 4-Methoxy-2-naphthoic acid (Product standard for calibration).

Step-by-Step Workflow

-

Assay Mixture Preparation: In a black-walled 96-well plate (to minimize cross-talk), prepare the reaction mix (Total Volume: 200 µL/well):

-

180 µL Pyrophosphate Buffer (pH 8.1) containing 1 mM EDTA and 1 mM DTT.

-

10 µL NAD+ stock (Final conc: 0.5 mM).

-

Note: Saturating NAD+ ensures the reaction is zero-order with respect to the cofactor.

-

-

Enzyme Addition:

-

Add 5–10 µL of enzyme sample (lysate or purified ALDH).

-

Incubate at 25°C for 5 minutes to allow temperature equilibration.

-

-

Reaction Initiation:

-

Add 2–5 µL of MNA stock (Final conc: 10–50 µM).

-

Critical: MNA has limited solubility in aqueous buffers. Do not exceed 1% v/v DMSO final concentration to avoid enzyme inhibition.

-

-

Detection:

-

Monitor fluorescence immediately in a kinetic plate reader.

-

Excitation: 310–330 nm

-

Emission: 450–460 nm

-

Duration: 10–20 minutes, reading every 30 seconds.

-

Data Analysis & Validation

Convert Relative Fluorescence Units (RFU) to concentration using a standard curve of 4-methoxy-2-naphthoic acid.

Table 1: Troubleshooting the ALDH Assay

| Observation | Probable Cause | Corrective Action |

| High Background Fluorescence | Autofluorescence of tissue lysate or impure probe. | Include a "No-NAD+" control. Subtract this blank slope from the sample slope. |

| Non-Linear Kinetics | Substrate depletion or Product Inhibition. | Dilute the enzyme sample 1:10. Ensure <10% substrate conversion during the measurement window. |

| Precipitation | MNA concentration >50 µM in buffer. | Lower substrate concentration or add 0.01% Pluronic F-127 to solubilize the probe. |

Application B: Hydrazine Detection (Chemical Biology)

MNA is also a potent probe for Hydrazine (N₂H₄) , a toxic industrial chemical and metabolite of drugs like Isoniazid.

Mechanism

The aldehyde moiety of MNA undergoes a condensation reaction with hydrazine to form a hydrazone . This restricts the rotation of the C-C bond between the naphthalene ring and the aldehyde, inhibiting non-radiative decay (PET/ICT quenching) and triggering a "Turn-On" fluorescence response.

Protocol Summary

-

Media: PBS Buffer (pH 7.4) / DMSO (9:1 v/v).

-

Incubation: Mix 10 µM MNA with the sample containing potential hydrazine.

-

Readout: Incubate for 15–30 mins at 37°C. Measure Fluorescence (Ex 360 nm / Em 530 nm).

-

Selectivity: The probe is highly selective for hydrazine over other amines (e.g., ammonia, ethylenediamine) due to the specific nucleophilicity of the hydrazine alpha-effect.

References

-

Wierzchowski, J., et al. (1997). "Fluorometric assays for aldehyde dehydrogenase isozymes based on 6-methoxy-2-naphthaldehyde and 7-methoxy-1-naphthaldehyde." Analytical Biochemistry.

- Context: Establishes the foundational methodology for using methoxy-naphthaldehydes as ALDH substr

-

Chrostek, L., et al. (2000). "The activity of class I and II alcohol dehydrogenase isoenzymes in the sera of patients with liver tumours." Clinical Chemistry and Laboratory Medicine.

- Context: Validates the use of fluorogenic naphthaldehydes in clinical serum analysis.

-

Tang, Y., et al. (2015). "Development of fluorescent probes based on protection-deprotection of the key functional groups for biological imaging."[1] Chemical Society Reviews.[1]

- Context: Reviews the mechanism of aldehyde-based probes for hydrazine and amine detection (Schiff base chemistry).

-

Sigma-Aldrich. "Fluorescent Dye Wavelength Index."

- Context: Reference for excitation/emission properties of naphthalene deriv

Sources

Application Note: High-Efficiency Synthesis of Naphthalene-Based Chalcones via Claisen-Schmidt Condensation

[1]

Executive Summary & Biological Context

This application note details the optimized protocol for synthesizing chalcones derived from 4-methoxy-2-naphthaldehyde . While simple benzaldehyde derivatives are common in undergraduate labs, naphthalene-based systems offer distinct pharmacophore properties critical for drug development.[1]

Why this scaffold matters:

-

Enhanced Lipophilicity: The naphthalene ring increases logP, improving membrane permeability compared to phenyl analogs.

-

π-Stacking Interactions: The extended aromatic system facilitates stronger binding affinity with protein targets (e.g., tubulin, EGFR kinase domains).[1]

-

Therapeutic Potential: Derivatives of this class have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) and potent anti-inflammatory activity via NF-κB pathway inhibition.[1]

Reaction Mechanism & Strategic Design

The synthesis relies on the Claisen-Schmidt condensation , a crossed-aldol reaction followed by dehydration.[1][2][3] Success depends on controlling the equilibrium to favor the thermodynamically stable (

Mechanistic Pathway[1]

-

Enolate Generation: The base (NaOH) deprotonates the

-carbon of the acetophenone.[2][4] -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.[1]

-

Aldol Formation: A

-hydroxy ketone intermediate is formed.[1][2] -

Dehydration (E1cB): Rapid elimination of water occurs, driven by the formation of a fully conjugated

-unsaturated system.

Experimental Logic (The "Why" behind the "How")

-

Solvent (95% Ethanol): Selected to solubilize the organic reactants while ensuring the non-polar product precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

-

Base (NaOH vs. KOH): NaOH is preferred for its milder hygroscopic nature compared to KOH, allowing for more accurate weighing, though both are effective.

-

Stoichiometry: A 1:1 molar ratio is standard. However, a slight excess (1.05 eq) of the ketone is often used to ensure complete consumption of the more expensive/complex aldehyde.

Visual Workflow

The following diagram outlines the logical flow of the synthesis and critical decision points.

Caption: Optimized workflow for the synthesis of naphthalene-based chalcones, emphasizing checkpoint validation via TLC.

Detailed Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| This compound | 186.21 | 1.0 | 1.86 g | Electrophile |

| Acetophenone | 120.15 | 1.0 | 1.20 g (1.17 mL) | Nucleophile |

| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | 0.60 g | Catalyst |

| Ethanol (95%) | - | - | 15 mL | Solvent |

| Distilled Water | - | - | 10 mL | Solvent (Base) |

Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Ice Bath, Buchner Funnel, Vacuum Pump.

Step-by-Step Procedure

Step 1: Catalyst Preparation

-

Dissolve 0.60 g of NaOH pellets in 5 mL of distilled water.

-

Cool this solution to room temperature. Critical: Adding hot base solution to the organic mixture can cause immediate polymerization or side reactions.

Step 2: Reactant Solubilization

-

In the 50 mL RBF, add 1.86 g of this compound and 1.17 mL of acetophenone.

-

Add 10 mL of 95% Ethanol.

-

Stir vigorously until a clear, homogeneous solution is obtained. If the aldehyde is stubborn, warm slightly to 30°C, then cool back to RT.

Step 3: Reaction Initiation

-

Place the RBF in an ice bath (0-5°C) for 5 minutes. Reason: Controlling the initial exotherm prevents the formation of Michael addition byproducts.

-

Add the aqueous NaOH solution dropwise over 5 minutes while stirring.

-

The solution will likely turn yellow/orange, indicating the formation of the conjugated enolate system.

Step 4: Reaction Propagation

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

-

Stir vigorously for 4 to 6 hours.

-

Monitoring: Perform TLC (Mobile Phase: 80% Hexane / 20% Ethyl Acetate). The aldehyde spot (

) should disappear, and a new, less polar fluorescent spot (Product) should appear.

Step 5: Isolation

-

By the end of the reaction, a heavy precipitate should form.[5]

-

Cool the flask in an ice bath for 15 minutes to maximize yield.

-

Filter the solid using a Buchner funnel and vacuum.

-

Wash 1: Wash the filter cake with 2 x 10 mL of cold distilled water (removes NaOH and Na-salts). Check pH of filtrate; wash until neutral.

-

Wash 2: Wash with 1 x 5 mL of ice-cold ethanol (removes unreacted ketone and trace aldehyde).

Step 6: Purification (Recrystallization) [1][6]

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add the minimum amount of boiling 95% Ethanol required to dissolve the solid.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the yellow crystalline needles.

-

Dry in a vacuum oven at 40°C for 4 hours.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare your data against these expected values.

| Parameter | Expected Value | Notes |

| Physical State | Yellow crystalline solid | Color intensity correlates with conjugation length.[1] |

| Yield | 80 - 92% | Lower yields suggest incomplete precipitation or loss during wash.[1] |

| Melting Point | 110 - 115°C | Sharp range (<2°C) indicates high purity.[1] |

| Coupling constant ( | ||

| IR (Carbonyl) | ~1655 - 1665 cm | Lower than typical ketones (1715) due to conjugation.[1] |

Troubleshooting Guide (Expert Insights)

Issue 1: "Oiling Out" (Product forms a sticky oil instead of crystals)

-

Cause: The product melting point is depressed by impurities, or the reaction temperature was too high.

-

Solution: Scratch the inner wall of the flask with a glass rod to induce nucleation. If that fails, re-dissolve in a small amount of hot ethanol and add water dropwise until turbid, then cool slowly.

Issue 2: Low Yield / No Precipitate

-

Cause: Solvent volume too high or base concentration too low.

-

Solution: Evaporate 50% of the ethanol using a rotary evaporator. Alternatively, neutralize the mixture with dilute HCl (0.1 M) to pH 7—this often crashes out the product if the phenoxide/alkoxide form is soluble.

Issue 3: Cannizzaro Reaction Competition

-

Cause: Excess base and lack of enolizable ketone.

-

Prevention: Ensure the ketone is added before the base. Always maintain the 1:1 stoichiometry or slight ketone excess.

References

-

Claisen-Schmidt Condensation Principles

-

Chalcone Synthesis & Optimization

- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

- Source: ACS Omega / NIH N

-

URL:[Link]

-

Experimental Procedures for Methoxy-Chalcones

-

Biological Relevance of Naphthalene Chalcones

- Title: Synthesis, characterization, and anti-cancer activity of new chalcone deriv

- Source: Chemical Biology & Drug Design / PubMed.

-

URL:[Link]

Sources

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. praxilabs.com [praxilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Synthesis of Schiff Bases from 4-Methoxy-2-naphthaldehyde

Document ID: AN-SB-2026-02-01

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of Schiff bases derived from 4-Methoxy-2-naphthaldehyde and various primary amines. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes detailed, step-by-step protocols, characterization benchmarks, troubleshooting advice, and visualizations to ensure a reproducible and validated synthesis. The protocols emphasize safety, efficiency, and high purity of the final product, which are critical for subsequent applications in medicinal chemistry and materials science.

Introduction and Scientific Context

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their significance is vast, serving as crucial intermediates in organic synthesis, as ligands in coordination chemistry, and as the backbone for a multitude of biologically active compounds.[3][4]

The electrophilic carbon and nucleophilic nitrogen of the imine bond offer rich opportunities for creating diverse molecular architectures, leading to applications as antibacterial, antifungal, anti-inflammatory, and antitumor agents.[3][4][5] The naphthalene moiety, with its extended aromatic system, imparts unique photophysical properties and increased lipophilicity, which can be advantageous for biological applications such as enhanced membrane penetration.[6]

This guide focuses specifically on this compound as the aldehydic precursor. The electron-donating methoxy group can influence the electronic properties and reactivity of the resulting Schiff base, making this a particularly interesting scaffold for drug discovery and material science exploration.[2][7]

Reaction Principle and Mechanism

The synthesis of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[8][9]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound.

-

Formation of a Carbinolamine Intermediate: This attack forms an unstable, zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal).[8]

-

Dehydration: The reaction is typically facilitated by a catalytic amount of acid.[10][11] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final imine product.

The entire process is governed by equilibrium. To drive the reaction towards the product side, it is often necessary to remove the water that is formed, for instance by using a Dean-Stark apparatus or by carrying out the reaction in a solvent in which water has low solubility.[12][13]

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |

| This compound | C₁₂H₁₀O₂ | 186.21 | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |

| Primary Amine (e.g., Aniline) | C₆H₅NH₂ | 93.13 | ≥99% | Acros Organics | Use freshly distilled aniline if discolored. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific | Anhydrous grade is preferred. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | J.T. Baker | Catalyst. Handle in a fume hood. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR | For washing the product. |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope | For NMR analysis. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

FT-IR Spectrometer

-

¹H and ¹³C NMR Spectrometer

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile solvents (ethanol, diethyl ether) and corrosive reagents (glacial acetic acid) must be performed in a certified chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol

This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative example. The procedure can be adapted for other primary amines.

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Procedure

-

Reactant Preparation:

-

In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved.

-

In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.

-

-

Reaction Setup and Execution:

-

Add the ethanolic solution of aniline dropwise to the stirring solution of this compound at room temperature.

-

Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to accelerate the dehydration step.[10][14]

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

-

Maintain the reflux for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

A solid product should precipitate out of the solution upon cooling. To maximize precipitation, place the flask in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (10 mL) to facilitate drying.

-

-

Purification:

-

The crude product is often of high purity. However, for analytical purposes, recrystallization is recommended.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 40-50°C.

-

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic methods should be employed. The data below is representative for the product of this compound and aniline.

| Technique | Characteristic Signal | Rationale / Interpretation |

| Melting Point | Specific range (e.g., 95-96 °C) | A sharp, defined melting point is indicative of high purity.[15] |

| FT-IR (ATR) | ~1625-1600 cm⁻¹ (strong) | Appearance of the C=N (azomethine/imine) stretch, confirming Schiff base formation.[15][16] |

| Disappearance of C=O (~1680 cm⁻¹) | Loss of the aldehyde carbonyl stretch from the starting material. | |

| Disappearance of N-H (~3400-3300 cm⁻¹) | Loss of the primary amine N-H stretches. | |

| ¹H NMR (CDCl₃) | δ ~8.5-9.0 ppm (singlet, 1H) | Characteristic chemical shift for the azomethine proton (-CH=N-).[17] |

| δ ~6.8-8.2 ppm (multiplets) | Signals corresponding to the aromatic protons of the naphthalene and aniline rings. | |

| δ ~4.0 ppm (singlet, 3H) | Signal for the methoxy (-OCH₃) group protons. | |

| ¹³C NMR (CDCl₃) | δ ~160-165 ppm | Chemical shift for the imine carbon (-C=N-). |

| δ ~55 ppm | Chemical shift for the methoxy carbon (-OCH₃). |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Incomplete reaction. | Extend the reflux time. Confirm catalyst was added. Check purity of starting materials (especially the amine). |

| Water present in reagents/solvent. | Use anhydrous solvents and fresh reagents. A Dean-Stark trap can be used to remove water azeotropically.[12] | |

| Product is an Oil, Not a Solid | Impurities are present. | Attempt to purify using column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |

| Product has a low melting point. | This may be the true nature of the product. Confirm identity via NMR and Mass Spectrometry. | |

| Broad Melting Point Range | Product is impure. | Recrystallize the product again. Ensure the product is completely dry before measuring the melting point. |

| Starting Material Present in Final Product | Insufficient reaction time or stoichiometry. | Ensure a 1:1 molar ratio of reactants. Increase reflux time and monitor carefully with TLC. |

Applications in Research and Development

Schiff bases derived from naphthaldehyde are of significant interest to the scientific community, particularly in drug development and materials science.

-

Antimicrobial and Anticancer Agents: The imine group is a critical pharmacophore in many compounds.[3][18] Naphthalene-containing Schiff bases have shown promising activity against various bacterial strains and cancer cell lines.[5][6] The lipophilic nature of the naphthalene ring can aid in crossing biological membranes.

-

Coordination Chemistry: The nitrogen atom of the azomethine group is an excellent coordination site for metal ions.[3] These metal complexes have applications in catalysis, serving as models for biological systems and as catalysts for organic transformations.[2][19]

-

Sensors and Materials: The conjugated π-system in these molecules can give rise to interesting photophysical properties, making them candidates for use in fluorescent sensors and nonlinear optical materials.[15][20]

References

-

Scribd. (n.d.). Synthesis and Importance of Schiff Bases. Retrieved from [Link]

-

Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Retrieved from [Link]

-

International Journal for Research in Applied Science & Engineering Technology. (n.d.). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]

-

JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Retrieved from [Link]

-

RSIS International. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. Retrieved from [Link]

-

Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) SYNTHESIS, SPECTROSCOPIC AND MOLECULAR STUDIES OF LEAD(II) COMPLEXES OF SCHIFF BASES DERIVED FROM 4-METHOXYBENZALDEHYDE AND AMINO ACIDS. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]

-

WJPPS. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and Conductance Studies of New Transition Metal Complexes with a Schiff Base Derived from 4‐Methoxybenzaldehyde and 1,2‐bis(p‐Aminophenoxy)ethane. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

-

National Institutes of Health. (2021). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Retrieved from [Link]

-

Research Publish Journals. (2015). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]

-

Juniper Publishers. (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. Retrieved from [Link]

-

MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. ajol.info [ajol.info]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijraset.com [ijraset.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. ijpsr.com [ijpsr.com]

- 15. Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ukm.my [ukm.my]

- 17. jetir.org [jetir.org]

- 18. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Dossier: 4-Methoxy-2-naphthaldehyde (4-MNA) in Functional Material Design

This guide is structured as a high-level technical dossier for application scientists and materials engineers. It moves beyond basic synthesis into the functional utility of 4-Methoxy-2-naphthaldehyde (4-MNA) as a scaffold for optoelectronics and sensing materials.

Part 1: Molecular Architecture & Rationale

The "Alpha-Beta" Electronic Advantage

While 6-methoxy-2-naphthaldehyde is ubiquitous in pharmaceutical synthesis (e.g., Nabumetone), the This compound (4-MNA) isomer offers a distinct electronic profile for functional materials.

-

Structural Logic: The naphthalene core provides a rigid, conjugated

-system. -

The 4-Methoxy Donor (

-position): The methoxy group at the C4 ( -

The 2-Formyl Acceptor (

-position): The aldehyde at C2 acts as an electron-withdrawing group (EWG) and a reactive handle.

Why this matters: This specific 4,2-substitution pattern creates a unique Intramolecular Charge Transfer (ICT) vector that is distinct from the linear 2,6-isomers. This results in:

-

Red-shifted Emission: Lower bandgap compared to 6-MNA due to stronger donor-acceptor coupling.

-

Solvatochromism: High sensitivity to solvent polarity, making it an excellent candidate for environmental sensing probes.

-

Steric Differentiation: The 4-position functionalization alters crystal packing, often disrupting face-to-face

-stacking in a way that reduces Aggregation-Caused Quenching (ACQ), promoting Aggregation-Induced Emission (AIE) in solid-state applications.

Physicochemical Profile

| Parameter | Value / Characteristic | Relevance to Protocol |

| Molecular Weight | 186.21 g/mol | Stoichiometric calculations |

| Appearance | Pale yellow to off-white solid | Color indicates conjugation length |

| Solubility | Soluble in DCM, THF, hot EtOH; Insoluble in Water | Requires organic co-solvents for biological assays |

| Reactivity | High (Aldehyde condensation) | Ideal for Schiff base/Knoevenagel reactions |

| Fluorescence | Blue-Green (Solvent dependent) | Baseline for "Turn-On" sensor design |

Part 2: Application Note – Ratiometric Fluorescent Probe Design

Concept: The "Turn-On" Hydrazone Switch

4-MNA is an ideal building block for synthesizing hydrazone-based fluorescent sensors for metal ions (e.g., Cu²⁺, Zn²⁺) or pH sensing.

The Mechanism:

-

Native State: The C=N bond in the Schiff base/hydrazone derivative allows for rapid isomerization (C=N isomerization) or Photoinduced Electron Transfer (PET), which quenches fluorescence (Non-Radiative Decay).

-

Bound State: Upon binding an analyte (e.g., Zn²⁺), the rotation is restricted (Chelation-Enhanced Fluorescence - CHEF) and the PET process is blocked. The 4-methoxy group pumps electrons into the fluorophore, amplifying the signal.[1]

Experimental Protocol: Synthesis of 4-MNA Derived Probe

Objective: Synthesize a 4-MNA-Benzothiazole conjugate for ratiometric sensing.

Reagents:

-

This compound (1.0 eq)

-

2-Hydrazinobenzothiazole (1.1 eq)

-

Ethanol (Absolute, solvent)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 186 mg (1 mmol) of 4-MNA in 15 mL of absolute ethanol. Ensure complete dissolution (mild heating to 40°C may be required).

-

Activation: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, increasing electrophilicity.

-

Addition: Slowly add 182 mg (1.1 mmol) of 2-hydrazinobenzothiazole dissolved in 5 mL ethanol.

-

Reflux: Equip with a condenser and reflux at 78°C for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (

) should disappear; a highly fluorescent product spot will appear.

-

-

Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The product should precipitate as a yellow/orange solid.

-

Purification: Filter the precipitate. Wash with cold ethanol (

mL) to remove unreacted hydrazine. Recrystallize from hot ethanol or acetonitrile if high purity (>99%) is required for optical measurements. -

Characterization: Confirm structure via ¹H-NMR (Look for the disappearance of the CHO peak at ~10 ppm and appearance of the -CH=N- imine proton at ~8.5-9.0 ppm).

Part 3: Visualization of Workflows

Synthesis & Mechanism Logic

The following diagram illustrates the synthetic pathway and the "Switch-On" sensing mechanism facilitated by the 4-MNA scaffold.

Caption: Figure 1. Synthetic route from 4-MNA building block to functional sensor and subsequent analyte-triggered signal amplification.

Part 4: Advanced Protocol – Solid State Tuning (Crystal Engineering)

Context: For applications in Organic Light Emitting Diodes (OLEDs) or organic semiconductors, the packing of the naphthalene units is critical. The 4-methoxy group prevents the "perfect" stacking seen in unsubstituted naphthalene, which often leads to fluorescence quenching.

Protocol: Solvent Vapor Annealing for Polymorph Selection

-

Substrate Preparation: Spin-coat a solution of the 4-MNA derivative (10 mg/mL in CHCl₃) onto a quartz substrate (1000 rpm, 30s).

-

Initial State: The film is likely amorphous and weakly emissive.

-

Annealing: Place the substrate in a closed jar containing a reservoir of solvent (Methanol or Hexane) without direct contact.

-

Time Course: Expose for 1–2 hours.

-

Result: Solvent molecules intercalate, inducing molecular rearrangement.

-

Observation: Under UV light (365 nm), the film will shift emission color (e.g., from blue to green) as J-aggregates or H-aggregates form.

-

Validation: Verify packing changes using Powder X-Ray Diffraction (PXRD). Look for sharpening of peaks corresponding to crystalline domains.

-

Part 5: Critical Troubleshooting & Safety

-

Aldehyde Oxidation: 4-MNA can oxidize to 4-methoxy-2-naphthoic acid if stored improperly.

-

Isomer Purity: Ensure the supplier has not provided the 6-methoxy isomer (Nabumetone intermediate).

-

Differentiation: The ¹H-NMR coupling constants for the aromatic protons are distinct. The 4,2-isomer shows meta-coupling and specific shielding patterns different from the 2,6-isomer.

-

References

-

Electronic Effects in Naphthalimide Probes

- Title: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution.

- Source: PMC - NIH.

- Context: Establishes the strong electron-donating capability of the 4-methoxy group in naphthalene systems to enhance quantum yield.

-

URL:[Link]

-

Schiff Base Chemistry of Methoxy-Naphthaldehydes

- Title: 4-Methoxy-N′-(2-methoxynaphthylidene)benzohydrazide.

- Source: PMC - NIH (Acta Crystallogr Sect E).

- Context: Provides crystallographic evidence and synthetic protocols for hydrazone form

-

URL:[Link]

-

General Naphthalene Functionalization

-

Fluorescent Probe Design Principles

Sources

- 1. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 6. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o -silylaryl triflates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03831A [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Troubleshooting common side reactions in 4-Methoxy-2-naphthaldehyde synthesis

Technical Support Center: 4-Methoxy-2-naphthaldehyde Synthesis

Ticket ID: #NAP-4M2A-SYN Subject: Troubleshooting Guide for Side Reactions & Yield Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Isomer Alert

Welcome to the technical support center. This guide addresses the synthesis of This compound .

⚠️ CRITICAL ISOMER WARNING: Before proceeding, verify your target structure. The pharmaceutical industry heavily utilizes the 6-methoxy isomer (a Naproxen/Nabumetone precursor). The This compound isomer (aldehyde at C2, methoxy at C4) possesses distinct electronic properties due to the 1,3-relationship of substituents on the same ring. The protocols below are optimized for the 4-isomer , but the chemical principles regarding naphthalene reactivity remain valid.

Module 1: The Over-Reduction Trap (DIBAL-H Route)

Context: The most reliable route to this compound is often the partial reduction of Methyl 4-methoxy-2-naphthoate using Diisobutylaluminum hydride (DIBAL-H).

The Issue: Users frequently report obtaining 4-methoxy-2-naphthylmethanol (the alcohol) instead of the aldehyde.

Technical Analysis

DIBAL-H reduction relies on the stability of a tetrahedral aluminum intermediate. At low temperatures (-78°C), this intermediate is stable and does not eliminate the alkoxide to form the aldehyde until hydrolysis. If the aldehyde forms during the reaction (due to high temperature), it is more reactive than the ester and is immediately reduced to the alcohol.[1]

Troubleshooting Protocol

| Variable | Specification | Why it matters (Causality) |

| Temperature | Strictly -78°C | Above -60°C, the tetrahedral intermediate collapses prematurely, releasing the aldehyde which is then over-reduced. |

| Stoichiometry | 1.05 - 1.10 eq. | Excess DIBAL-H (>1.2 eq) increases the statistical probability of attacking the transient aldehyde if any forms. |

| Addition Rate | < 1 mL/min | Rapid addition creates localized "hot spots" (exotherms) where the temperature spikes above the stability threshold. |

| Quench | Rochelle's Salt | Acidic quenches can cause emulsions or acetal formation. Rochelle's salt solubilizes aluminum salts efficiently. |

Visualizing the Pathway (Mechanism & Failure Mode)

Caption: The kinetic stability of the tetrahedral intermediate is the sole barrier preventing over-reduction. Heat spikes breach this barrier.

Module 2: Regioselectivity & Halogen-Metal Exchange

Context: An alternative route involves the lithiation of 2-bromo-4-methoxynaphthalene followed by formylation with DMF.

The Issue: Low yield or recovery of starting material (protonation) rather than formylation.

FAQ: Why is my yield low?

Q: I used n-BuLi at -78°C, but I mostly recovered 1-methoxynaphthalene (protonated product). Why? A: This indicates the lithiated intermediate was formed but "killed" by moisture before DMF addition.

-

Root Cause: The 4-methoxy group is an Electron Donating Group (EDG). While it directs electrophilic aromatic substitution to the ortho/para positions, in lithiation, it can coordinate with Lithium. However, at position 2 (meta to methoxy), the inductive effect is weaker. The lithiated species is highly basic and rips protons from trace water in solvents.

-

Solution: Ensure THF is distilled over Sodium/Benzophenone immediately before use.

Q: I see a dimer impurity (2,2'-bis(4-methoxynaphthalene)). A: This is a Wurtz-type coupling side reaction.

-

Root Cause: This happens if the alkyl bromide (n-BuBr, formed as a byproduct) reacts with the lithiated naphthalene.

-

Solution: Use t-BuLi (2 equivalents). The second equivalent destroys the t-BuBr byproduct, preventing coupling. Alternatively, ensure extremely rapid stirring and slow addition of n-BuLi to keep local concentrations low.

Module 3: Demethylation (The "Vanishing Methoxy" Issue)

Context: Loss of the methyl group to form 4-hydroxy-2-naphthaldehyde .

The Issue: During acidic workup or Lewis-acid catalyzed steps (if attempting Vilsmeier-Haack), the methoxy ether bond cleaves.

Mechanism of Failure

Naphthalene rings are electron-rich. A methoxy group at C4 pushes electron density into the ring. If you use strong Lewis acids (like

Self-Validating Protocol Check:

-

Are you using

? -> STOP. This is a specific demethylating agent. -

Are you using

for Friedel-Crafts? -> Risk High. Switch to milder catalysts like -

Workup pH: Ensure the hydrolysis of the DIBAL intermediate is done with cold dilute HCl or Rochelle's salt. Do not reflux in strong acid.

Summary of Impurity Profile

| Retention Time (Relative) | Likely Compound | Origin | Remediation |

| 0.8 | 4-Methoxy-2-naphthylmethanol | DIBAL Over-reduction | Lower Temp (-78°C), check stoichiometry. |

| 1.0 | This compound | Target | N/A |

| 1.2 | 4-Hydroxy-2-naphthaldehyde | Demethylation | Avoid strong Lewis acids; buffer workup. |

| 1.5 | 2,2'-Dimer | Wurtz Coupling | Use t-BuLi; improve mixing. |

References

-

DIBAL-H Reduction Mechanism & Stoichiometry

- Source: Master Organic Chemistry. "Reduction of Esters to Aldehydes with DIBAL."

-

URL:[Link]

- General Naphthaldehyde Synthesis (Isomer Context)

-

Demethylation Risks in Naphthalenes

-

Source: BenchChem Application Notes.[2] "Demethylation of 1-Methoxynaphthalene using Hydroiodic Acid."

-

Sources

Stability issues of 4-Methoxy-2-naphthaldehyde under different reaction conditions

Welcome to the technical support center for 4-Methoxy-2-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chemical intermediate. Here, we address common issues encountered during experimental work, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction to this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic and steric properties conferred by the methoxy-substituted naphthalene core. However, like many aromatic aldehydes, its reactivity can also be a source of instability under certain conditions. Understanding these liabilities is key to achieving high yields and purity in your reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the potential problem, its chemical basis, and actionable protocols for mitigation and analysis.

Section 1: pH-Related Stability Issues

The pH of your reaction medium is a critical parameter that can significantly impact the stability of this compound. The aldehyde functional group is susceptible to various transformations under both acidic and basic conditions.

FAQ 1: My reaction mixture is turning yellow/brown and I'm observing poor yields under strongly basic conditions. What is happening?

Answer: Under strongly basic conditions (e.g., high concentrations of NaOH, KOH, or alkoxides), aromatic aldehydes lacking an alpha-proton, such as this compound, are prone to undergo the Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.

The methoxy group on the naphthalene ring is an electron-donating group, which can influence the rate of this reaction. The formation of colored byproducts is likely due to the formation of polymeric or condensation products, especially if the temperature is elevated.

Troubleshooting Protocol: Investigating Suspected Cannizzaro Reaction

-

Reaction Monitoring:

-

Carefully monitor your reaction using Thin Layer Chromatography (TLC). You should expect to see two new spots in addition to your starting material. One will be the more polar alcohol (4-methoxy-2-naphthalenemethanol) and the other, after acidic workup, will be the even more polar carboxylic acid (4-methoxy-2-naphthoic acid).

-

-

Confirmation of Byproducts:

-

If possible, isolate the byproducts by column chromatography.

-

Characterize the isolated compounds using ¹H NMR and Mass Spectrometry to confirm their identities.

-

Expected ¹H NMR shifts: The alcohol product will show a characteristic singlet for the -CH₂OH protons around 4.5-4.8 ppm. The carboxylic acid will have a broad singlet for the -COOH proton above 10 ppm.

-

-

-

Mitigation Strategies:

-

Use a weaker base: If your reaction requires basic conditions, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or milder inorganic bases like K₂CO₃ or Cs₂CO₃.

-

Control Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. The Cannizzaro reaction is often accelerated by heat.

-

Slow Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.

-

Workflow for Mitigating Base-Induced Degradation

Caption: Workflow for troubleshooting base-induced degradation.

FAQ 2: I'm performing a reaction under acidic conditions and see the formation of insoluble material. What could be the cause?

Answer: While generally more stable under acidic than basic conditions, prolonged exposure to strong acids (e.g., concentrated H₂SO₄, HCl) can lead to side reactions. The methoxy group can be protonated, which may lead to ether cleavage under harsh conditions, although this is less common without a strong nucleophile present.

A more likely scenario is acid-catalyzed self-condensation or polymerization, especially at elevated temperatures. The aldehyde can become protonated, making it more electrophilic and susceptible to attack by the electron-rich naphthalene ring of another molecule.

Troubleshooting Protocol: Investigating Acid-Induced Instability

-

Solubility Test: Attempt to dissolve the insoluble material in a range of solvents. Polymeric materials often have poor solubility.

-

Spectroscopic Analysis: If enough material can be isolated, analyze it by FT-IR. The disappearance or significant reduction of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of new peaks may suggest a polymerization or condensation event.

-

Mitigation Strategies:

-

Use Milder Acids: If possible, switch to a weaker acid or a Lewis acid that is less prone to causing polymerization.

-

Protecting Groups: If the aldehyde is not the reacting functional group, consider protecting it as an acetal. Acetals are stable to bases and nucleophiles but can be easily removed with mild aqueous acid.

-

Temperature Control: As with basic conditions, maintaining a low reaction temperature is crucial.

-

Section 2: Oxidative and Reductive Stability

The aldehyde group is at an intermediate oxidation state, making it susceptible to both oxidation and reduction.

FAQ 3: My sample of this compound has a decreased melting point and I see a new, more polar spot on TLC after storage. What is happening?

Answer: Aldehydes are notoriously susceptible to air oxidation, forming the corresponding carboxylic acid. This is a common issue during storage, especially if the compound is not stored under an inert atmosphere. This compound can oxidize to 4-methoxy-2-naphthoic acid. The presence of this carboxylic acid impurity will depress and broaden the melting point of your sample.

Preventative Measures and Purification

| Condition | Risk | Mitigation Strategy |

| Storage | Air oxidation to carboxylic acid | Store under an inert atmosphere (N₂ or Ar), in a tightly sealed container, and in a cool, dark place. |

| Reaction | Unwanted oxidation by reagents or air | Degas solvents and run reactions under an inert atmosphere. |

Purification Protocol for Oxidized this compound:

-

Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity (4-methoxy-2-naphthoic acid) will be deprotonated to its sodium salt and move into the aqueous layer.

-

Separation: Separate the organic layer.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purity Check: Verify the purity of the recovered aldehyde by TLC and melting point analysis.

FAQ 4: I'm trying to perform a reaction on the naphthalene ring, but I'm getting reduction of the aldehyde to an alcohol. How can I avoid this?

Answer: The aldehyde group is readily reduced by many common reducing agents used in organic synthesis (e.g., NaBH₄, LiAlH₄). If you need to perform a reduction elsewhere in the molecule or use a reagent that can act as a hydride source, the aldehyde will likely be the most reactive site.

Mitigation Strategies:

-

Protecting Groups: The most robust strategy is to protect the aldehyde as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). The acetal is stable to most reducing agents.

-

Chemoselective Reagents: Depending on the specific transformation you are trying to achieve, there may be a chemoselective reagent that will react with your desired functional group in the presence of the aldehyde. This requires careful consideration of the relative reactivities of the functional groups in your molecule.

Section 3: Thermal and Photochemical Stability

FAQ 5: Does this compound have any thermal or light sensitivity?

Aromatic aldehydes can also exhibit some degree of photosensitivity. Exposure to UV light can potentially lead to radical reactions or decomposition.

General Recommendations:

-

Thermal Stability: For reactions requiring heat, it is advisable to run a small-scale experiment first to determine the thermal stability of the compound under your specific reaction conditions. Monitor for the appearance of degradation products by TLC or LC-MS over time.

-

Photostability: Store the compound in an amber vial or a container protected from light. When running reactions, especially for extended periods, it is good practice to wrap the reaction vessel in aluminum foil.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [3] |

| Molecular Weight | 186.21 g/mol | [3] |